7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide, also known as 7-OH-DPAT, is a synthetic compound primarily recognized for its use in scientific research. [, , , , , , ] It serves as a pharmacological tool to investigate the functions of specific serotonin receptors, particularly the 5-HT1A receptor subtype, in the central nervous system. [, , , , , ] By selectively activating or blocking these receptors, researchers can study their roles in various physiological and behavioral processes, including stress responses, circadian rhythms, sexual behavior, and drug reward. [, , , , , , , , ]
R(+)-7-Hydroxy-DPAT hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 328.29 g/mol. This compound is primarily recognized for its role in scientific research, particularly within the fields of chemistry, biology, and medicine. It features a naphthalenol core structure with a dipropylamino group, which contributes to its unique pharmacological properties. The compound is known for its selective agonistic activity at the D3 dopamine receptor subtype, making it a valuable tool in neuropharmacological studies and potential therapeutic applications for neurological disorders.
R(+)-7-Hydroxy-DPAT hydrobromide is synthesized from precursors such as 7-hydroxy-2-tetralone and dipropylamine. The synthesis typically occurs under controlled conditions to ensure high yield and purity. This compound is classified as a synthetic organic compound and falls under the category of dopamine receptor agonists, specifically targeting the D3 receptor subtype with low affinity for other receptor types like D2 and D4 .
The synthesis of R(+)-7-Hydroxy-DPAT hydrobromide generally involves the following steps:
The industrial production of this compound follows similar synthetic routes but is optimized for larger scale production. This includes using industrial-grade solvents and reagents to maximize yield and purity, followed by purification methods such as recrystallization.
R(+)-7-Hydroxy-DPAT hydrobromide can undergo several chemical reactions:
R(+)-7-Hydroxy-DPAT hydrobromide primarily acts as an agonist at the D3 dopamine receptor subtype. Its mechanism involves:
R(+)-7-Hydroxy-DPAT hydrobromide has several significant applications in scientific research:
This compound's unique properties make it an essential tool for researchers studying complex neurobiological processes and developing new therapeutic strategies.
R(+)-7-Hydroxy-DPAT hydrobromide (C₁₆H₂₅NO·HBr; C₁₆H₂₆BrNO) is a chiral aminotetralin derivative with a defined R configuration at the C2 position. The core structure consists of a partially saturated naphthalene scaffold, where a hydroxyl group occupies the C7 position and a di-n-propylamino group is attached to C2. The chiral center at C2 governs its enantioselective interactions with dopamine receptors, particularly the D3 subtype. The R-enantiomer exhibits significantly higher affinity for D3 receptors than its S-counterpart, as confirmed by radioligand binding studies using [³H]-labeled analogs [3] [8]. The hydrobromide salt form enhances stability and water solubility compared to the free base. Key identifiers include:
Br.OC1=CC=C2C[C@@H](CC2=C1)N(CCC)CCC
[6] Table 1: Structural Identifiers of R(+)-7-Hydroxy-DPAT Hydrobromide
Property | Value |
---|---|
Systematic Name | (R)-7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide |
Molecular Formula | C₁₆H₂₆BrNO |
Molar Mass | 328.28 g/mol |
Chiral Center Configuration | R at C2 |
The synthesis of R(+)-7-Hydroxy-DPAT hydrobromide begins with racemic 7-hydroxy-2-aminotetralin. Enantiomeric resolution is typically achieved via chiral chromatography or diastereomeric salt formation using tartaric acid derivatives. Alternatively, asymmetric synthesis employs catalytic hydrogenation with chiral catalysts (e.g., BINAP-ruthenium complexes) to introduce stereoselectivity at C2. The di-n-propylamino group is installed through reductive amination using propionaldehyde and sodium cyanoborohydride, followed by hydrobromide salt formation. Critical quality controls include chiral HPLC (e.g., Chiralpak® columns) to confirm ≥99% enantiomeric excess (ee) [4] [5].
Table 2: Enantiomer-Specific Synthesis Strategies
Method | Key Steps | Enantiomeric Control |
---|---|---|
Racemate Resolution | 1. Racemic aminotetralin synthesis 2. Diastereomeric salt crystallization 3. Free base purification | Tartaric acid derivatives |
Asymmetric Catalysis | 1. Chiral catalyst-mediated hydrogenation 2. Di-n-propylamination 3. Salt formation | BINAP-Ru catalysts (≥90% ee) |
HPLC Analysis: Reversed-phase HPLC (C18 column) with UV detection at 280 nm is standard. A typical method uses:
Mass Spectrometry: ESI-MS shows characteristic ions:
Table 3: Analytical Parameters for R(+)-7-Hydroxy-DPAT Hydrobromide
Method | Conditions | Target Metrics |
---|---|---|
Reversed-Phase HPLC | C18 column; 25% acetonitrile/0.1% TFA | Purity ≥99%; RT 8.2 min |
Chiral HPLC | Chiralcel® OD-H; heptane/IPA/DEA (80:20:0.1) | ee ≥99%; RT 14.3 min (R-enantiomer) |
ESI-MS | Positive mode; m/z 248.2 [M⁺ – HBr] | Mass error < 3 ppm |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7